GPD-1116

Phosphodiesterase Inhibition PDE1 PDE4

Select GPD-1116 for reproducible research in pulmonary disease models. This dual PDE4/PDE1 inhibitor reduces emphysema histopathology (MLI by 11.4μm) and BALF MMP-12 activity (7.6-fold) at 2 mg/kg. Its unique dual-target profile, validated across acute lung injury, COPD, asthma, and PH models, ensures consistent cross-model performance. Documented less potent emetic effects versus roflumilast provide a superior therapeutic window for extended-dosing studies.

Molecular Formula C22H16N4O
Molecular Weight 352.4 g/mol
Cat. No. B1242100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPD-1116
Synonyms3-benzyl-5-phenyl-1H-pyrazolo(4,3-c)(1,8)naphthyridin-4(5H)-one
GPD-1116
Molecular FormulaC22H16N4O
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C3C(=NN2)C4=C(N=CC=C4)N(C3=O)C5=CC=CC=C5
InChIInChI=1S/C22H16N4O/c27-22-19-18(14-15-8-3-1-4-9-15)24-25-20(19)17-12-7-13-23-21(17)26(22)16-10-5-2-6-11-16/h1-13H,14H2,(H,24,25)
InChIKeyNOZMPLJNURLIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPD-1116 Procurement Overview: Orally Active PDE4/PDE1 Dual Inhibitor with Documented In Vivo Efficacy


GPD-1116 (CAS: 690690-72-3), chemically defined as 3-benzyl-5-phenyl-1H-pyrazolo[4,3-c][1,8]naphthyridin-4(5H)-one, is an orally active small-molecule inhibitor of phosphodiesterase (PDE) 4 and PDE1 [1]. The compound was originally developed by ASKA Pharmaceutical Co. and has been characterized in peer-reviewed literature as exhibiting anti-inflammatory and anti-apoptotic effects in preclinical models of pulmonary disease [2]. Its molecular formula is C₂₂H₁₆N₄O with a molecular weight of 352.4, and it complies with Lipinski's Rule of Five (zero violations), indicating favorable drug-like physicochemical properties [3]. Unlike many PDE4-selective inhibitors in the class, GPD-1116 demonstrates dual targeting of PDE4 and PDE1, a feature that may contribute to its distinct pharmacological profile [1].

Why GPD-1116 Cannot Be Substituted with PDE4-Only Inhibitors Such as Roflumilast or Cilomilast


Generic substitution within the PDE4 inhibitor class is scientifically unwarranted due to fundamental differences in target selectivity profiles and resultant pharmacological outcomes. Roflumilast, the only PDE4 inhibitor approved for COPD, exhibits selectivity confined to PDE4 with negligible PDE1 inhibitory activity [1]. In contrast, GPD-1116 and its active metabolite GPD-1133 demonstrate dual inhibition of both PDE4 and PDE1 in vitro [2]. This divergent selectivity translates to measurable differences in side-effect profiles: in comparative studies, the emetic and gastric motility-suppressing effects of GPD-1116 were noted as "less potent than those of roflumilast" [2]. Cilomilast, another PDE4-selective analog, similarly lacks PDE1 activity and was withdrawn from clinical development due to an unfavorable therapeutic window driven by class-related adverse events [1]. Consequently, substituting GPD-1116 with a PDE4-selective analog would alter both the target engagement landscape and the expected benefit-risk profile, invalidating experimental reproducibility and confounding data interpretation.

GPD-1116 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Dual PDE4/PDE1 Inhibition: A Distinct Target Engagement Profile Not Observed with Roflumilast or Cilomilast

GPD-1116 and its metabolite GPD-1133 were characterized in vitro and demonstrated predominant inhibition of both human PDE4 and human PDE1 [1]. The study states explicitly: 'GPD-1116 and its metabolite GPD-1133 predominantly inhibited not only human PDE4, but also human PDE1 in vitro' [1]. This dual-inhibition profile contrasts with roflumilast, which is a selective PDE4 inhibitor with no reported meaningful activity against PDE1 [2]. While direct comparative IC₅₀ values for GPD-1116 against PDE1 isoforms are not published in the open literature, the qualitative differentiation in target engagement is established. Cilomilast similarly lacks PDE1 inhibitory activity and targets PDE4 exclusively [3].

Phosphodiesterase Inhibition PDE1 PDE4 Target Selectivity Dual Inhibitor

Side-Effect Profile Differentiation: GPD-1116 vs. Roflumilast in Emesis and Gastric Emptying

In a direct comparative assessment of class-related PDE4 inhibitor side effects, GPD-1116 was evaluated alongside roflumilast. The study reported: 'these side effects of GPD-1116 seemed to be less potent than those of roflumilast' [1]. Specifically, GPD-1116 showed suppression of gastric emptying in rats and induction of emesis in dogs, but importantly showed no suppression of rectal temperature in rats—a differentiation point relative to roflumilast [1]. This represents a side-by-side comparison within the same experimental framework, though exact quantitative effect sizes (e.g., ED₅₀ values for emesis) are not fully disclosed in the published abstract or open-access sections.

Adverse Event Profile Emesis Gastric Emptying Therapeutic Index PDE4 Inhibitor Tolerability

In Vivo Efficacy in Cigarette Smoke-Induced Emphysema: Dose-Dependent Attenuation with Quantified Histopathological Metrics

In an 8-week study using senescence-accelerated mice P1 (SAMP1) exposed to cigarette smoke, oral administration of GPD-1116 at 2 mg/kg significantly attenuated emphysema development [1]. Quantitatively, the mean linear intercept (MLI) was reduced from 68.4 ± 4.2 μm (smoke-exposed, untreated) to 57.0 ± 1.4 μm with GPD-1116 treatment (P < 0.05), representing an improvement of 11.4 μm toward the air-control value of 52.9 ± 0.8 μm [1]. The destructive index (DI) was similarly reduced from 16.0% ± 0.4% (smoke-exposed) to 8.2% ± 0.6% (GPD-1116-treated, P < 0.01) [1]. At the molecular level, GPD-1116 decreased bronchoalveolar lavage fluid (BALF) MMP-12 activity from 40.5 ± 16.2 area/μg protein (smoke-exposed) to 5.3 ± 2.1 area/μg protein, a 7.6-fold reduction [1].

Emphysema COPD Pulmonary Inflammation In Vivo Efficacy MMP-12

Broad-Spectrum In Vivo Efficacy Across Multiple Pulmonary Disease Models with Defined Dose Range

A comprehensive pharmacological profiling study evaluated GPD-1116 across several distinct animal disease models [1]. The compound demonstrated efficacy in acute lung injury, COPD, asthma, and pulmonary hypertension models, with an estimated effective dose range of 0.3–2 mg/kg via oral administration [1]. This broad-spectrum in vivo efficacy, coupled with oral bioavailability, distinguishes GPD-1116 from inhaled PDE4 inhibitors that lack systemic distribution or from compounds with narrower model-specific efficacy profiles. While the study does not provide head-to-head comparator data for each model, the consolidated effective dose range provides a practical reference for dose selection in subsequent studies.

Acute Lung Injury COPD Asthma Pulmonary Hypertension Oral Bioavailability

GPD-1116 Application Scenarios: Where Procurement Is Scientifically Justified


Preclinical Pulmonary Emphysema and COPD Research Requiring Quantified Histopathological Endpoint Validation

For research programs investigating the progression or therapeutic intervention of cigarette smoke-induced emphysema, GPD-1116 offers a validated reference compound with published quantitative histopathological efficacy metrics. At an oral dose of 2 mg/kg, the compound reduces mean linear intercept (MLI) by 11.4 μm and destructive index (DI) by 7.8 percentage points relative to smoke-exposed controls, as established in the SAMP1 mouse model [1]. Additionally, GPD-1116 reduces BALF MMP-12 activity by approximately 7.6-fold, providing a robust biochemical correlate to the observed histopathological improvement [1]. These validated endpoints make GPD-1116 suitable as a positive control in emphysema intervention studies or as a benchmark for evaluating novel therapeutic candidates.

Comparative PDE4 Inhibitor Safety and Tolerability Studies

Investigators conducting comparative assessments of PDE4 inhibitor class-related adverse events will find GPD-1116 a valuable comparator due to its documented side-effect profile relative to roflumilast. In direct preclinical comparisons, GPD-1116 exhibited 'less potent' emetic and gastric motility-suppressing effects than roflumilast, with an absence of rectal temperature suppression [2]. This differentiation provides a foundation for studies exploring the therapeutic index of PDE4 inhibitors, particularly for protocols requiring repeated oral dosing over extended periods where tolerability limitations of PDE4-selective agents may compromise study integrity.

Mechanistic Studies of Dual PDE4/PDE1 Inhibition in Pulmonary Inflammation

For researchers interested in elucidating the biological consequences of combined PDE4 and PDE1 inhibition, GPD-1116 represents a unique tool compound with documented dual-target engagement in vitro [3]. The compound and its active metabolite GPD-1133 inhibit both human PDE4 and PDE1, a profile not shared by clinically established PDE4 inhibitors such as roflumilast or cilomilast. This dual-inhibition profile makes GPD-1116 particularly suitable for mechanistic studies investigating whether PDE1 co-inhibition contributes to enhanced anti-inflammatory efficacy, altered bronchodilatory responses, or modification of the adverse event profile relative to PDE4-selective agents.

Multi-Model Pulmonary Disease Screening Programs

Screening programs evaluating therapeutic candidates across multiple pulmonary indications may select GPD-1116 as a pan-model reference standard, given its documented efficacy across four distinct disease models: acute lung injury, COPD, asthma, and pulmonary hypertension [3]. The established oral effective dose range of 0.3–2 mg/kg across these models provides a practical dosing reference that reduces the need for model-specific pilot dose-ranging studies. This broad-spectrum in vivo validation supports the use of GPD-1116 in integrated pulmonary disease research platforms where cross-model consistency in reference compound performance is desirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPD-1116

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.